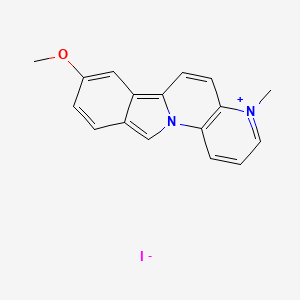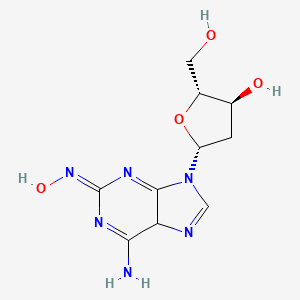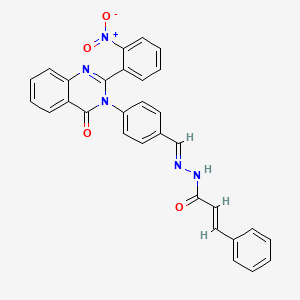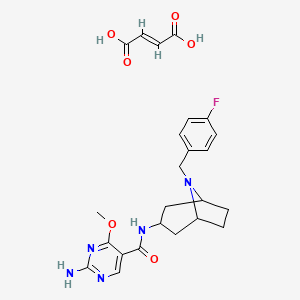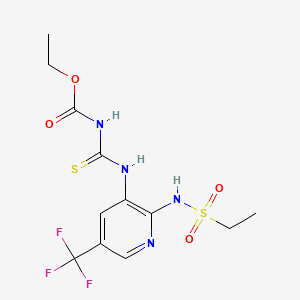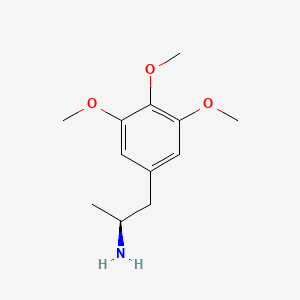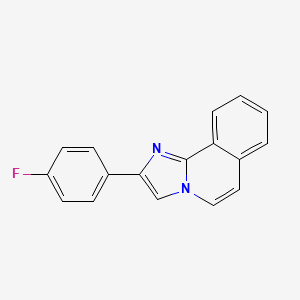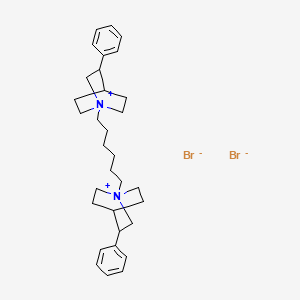
Quinuclidinium, 1,1'-hexamethylenebis(3-phenyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Hexamethylenebis(3-phenylquinuclidinium bromide): is a quaternary ammonium compound with the molecular formula C32H46N2Br2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its two quinuclidinium groups connected by a hexamethylene bridge, each bearing a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Hexamethylenebis(3-phenylquinuclidinium bromide) typically involves the following steps:
Formation of Quinuclidinium Intermediate: The initial step involves the preparation of 3-phenylquinuclidine through a series of reactions starting from quinuclidine and benzyl chloride.
Hexamethylene Bridge Formation: The next step is the formation of the hexamethylene bridge. This is achieved by reacting the quinuclidinium intermediate with hexamethylene dibromide under controlled conditions.
Final Quaternization: The final step involves the quaternization of the intermediate product with an excess of methyl bromide to yield 1,1’-Hexamethylenebis(3-phenylquinuclidinium bromide).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-Hexamethylenebis(3-phenylquinuclidinium bromide) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield quinuclidinium derivatives with different substituents.
Scientific Research Applications
1,1’-Hexamethylenebis(3-phenylquinuclidinium bromide) has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting the central nervous system due to its quinuclidinium structure.
Biological Studies: The compound is used in studies involving neurotransmitter receptors and ion channels.
Industrial Applications: It is employed in the synthesis of other quaternary ammonium compounds used in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Hexamethylenebis(3-phenylquinuclidinium bromide) involves its interaction with molecular targets such as neurotransmitter receptors. The quinuclidinium groups can mimic the structure of natural neurotransmitters, allowing the compound to bind to specific receptors and modulate their activity. This interaction can influence various signaling pathways within the cell.
Comparison with Similar Compounds
Similar Compounds
1,1’-Heptamethylenebis(3-phenylquinuclidinium bromide): Similar structure but with a heptamethylene bridge.
1,1’-Pentamethylenebis(3-phenylquinuclidinium bromide): Similar structure but with a pentamethylene bridge.
Uniqueness
1,1’-Hexamethylenebis(3-phenylquinuclidinium bromide) is unique due to its specific hexamethylene bridge, which provides distinct spatial configuration and binding properties compared to its analogs. This uniqueness makes it particularly valuable in certain medicinal and industrial applications.
Properties
CAS No. |
89382-10-5 |
|---|---|
Molecular Formula |
C32H46Br2N2 |
Molecular Weight |
618.5 g/mol |
IUPAC Name |
3-phenyl-1-[6-(3-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C32H46N2.2BrH/c1(9-19-33-21-15-29(16-22-33)31(25-33)27-11-5-3-6-12-27)2-10-20-34-23-17-30(18-24-34)32(26-34)28-13-7-4-8-14-28;;/h3-8,11-14,29-32H,1-2,9-10,15-26H2;2*1H/q+2;;/p-2 |
InChI Key |
HRGCRXXOSNDWFH-UHFFFAOYSA-L |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)C3=CC=CC=C3)CCCCCC[N+]45CCC(CC4)C(C5)C6=CC=CC=C6.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


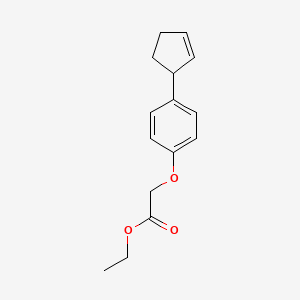
![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)
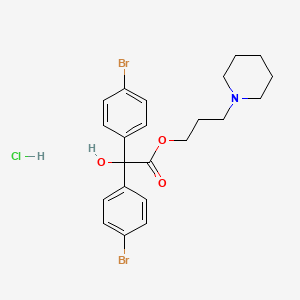
![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)
![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)

